molecular formula C13H18BrNO B11173486 N-(4-bromo-2-methylphenyl)-2,2-dimethylbutanamide

N-(4-bromo-2-methylphenyl)-2,2-dimethylbutanamide

Cat. No.: B11173486
M. Wt: 284.19 g/mol
InChI Key: XZTCSLBTTSYIQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2-methylphenyl)-2,2-dimethylbutanamide is an organic compound characterized by the presence of a bromine atom, a methyl group, and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-2,2-dimethylbutanamide typically involves the following steps:

    Bromination: The starting material, 2-methylphenyl, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom at the 4-position.

    Amidation: The brominated product is then reacted with 2,2-dimethylbutanoyl chloride in the presence of a base like triethylamine (TEA) to form the final amide compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in N-(4-bromo-2-methylphenyl)-2,2-dimethylbutanamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives. For example, oxidation with strong oxidizing agents like potassium permanganate (KMnO4) can introduce additional functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in solvents like ethanol or water.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under pressure.

Major Products

    Substitution Products: Depending on the nucleophile, products can include N-(4-hydroxy-2-methylphenyl)-2,2-dimethylbutanamide or N-(4-amino-2-methylphenyl)-2,2-dimethylbutanamide.

    Oxidation Products: Compounds with additional oxygen-containing functional groups, such as carboxylic acids or ketones.

Scientific Research Applications

Chemistry

In chemistry, N-(4-bromo-2-methylphenyl)-2,2-dimethylbutanamide is used as a building block for the synthesis of more complex molecules. Its bromine atom serves as a versatile handle for further functionalization through various chemical reactions.

Biology and Medicine

In biological and medicinal research, this compound may be explored for its potential pharmacological properties. Its structural features could be modified to develop new drugs with specific biological activities, such as anti-inflammatory or anticancer effects.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its unique structure may impart desirable properties to polymers or other materials.

Mechanism of Action

The mechanism by which N-(4-bromo-2-methylphenyl)-2,2-dimethylbutanamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and the amide group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chloro-2-methylphenyl)-2,2-dimethylbutanamide: Similar structure but with a chlorine atom instead of bromine.

    N-(4-fluoro-2-methylphenyl)-2,2-dimethylbutanamide: Similar structure but with a fluorine atom instead of bromine.

    N-(4-iodo-2-methylphenyl)-2,2-dimethylbutanamide: Similar structure but with an iodine atom instead of bromine.

Uniqueness

N-(4-bromo-2-methylphenyl)-2,2-dimethylbutanamide is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that are not possible with other halogens. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Properties

Molecular Formula

C13H18BrNO

Molecular Weight

284.19 g/mol

IUPAC Name

N-(4-bromo-2-methylphenyl)-2,2-dimethylbutanamide

InChI

InChI=1S/C13H18BrNO/c1-5-13(3,4)12(16)15-11-7-6-10(14)8-9(11)2/h6-8H,5H2,1-4H3,(H,15,16)

InChI Key

XZTCSLBTTSYIQP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(=O)NC1=C(C=C(C=C1)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.